4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1602221-12-4
VCID: VC11999920
InChI: InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3
SMILES: CN1C(=C(C=N1)OC)S(=O)(=O)Cl
Molecular Formula: C5H7ClN2O3S
Molecular Weight: 210.64 g/mol

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1602221-12-4

Cat. No.: VC11999920

Molecular Formula: C5H7ClN2O3S

Molecular Weight: 210.64 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride - 1602221-12-4

Specification

CAS No. 1602221-12-4
Molecular Formula C5H7ClN2O3S
Molecular Weight 210.64 g/mol
IUPAC Name 4-methoxy-2-methylpyrazole-3-sulfonyl chloride
Standard InChI InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3
Standard InChI Key LLJYZCGOHOKKQE-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)OC)S(=O)(=O)Cl
Canonical SMILES CN1C(=C(C=N1)OC)S(=O)(=O)Cl

Introduction

Structural and Chemical Properties

4-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride possesses the molecular formula C₅H₇ClN₂O₃S and a molecular weight of 210.64 g/mol. Its IUPAC name, 4-methoxy-2-methylpyrazole-3-sulfonyl chloride, reflects the substitution pattern: a methoxy group at position 4, a methyl group at position 1, and a sulfonyl chloride moiety at position 5 of the pyrazole ring. Key physicochemical properties include:

PropertyValueSource
Boiling Point345.5±27.0 °C (760 mmHg)
Density1.6±0.1 g/cm³
Flash Point162.8±23.7 °C
Vapour Pressure (25°C)0.0±0.7 mmHg
LogP (Partition Coefficient)0.55

The compound’s planar pyrazole ring and electron-withdrawing sulfonyl chloride group contribute to its reactivity, particularly in nucleophilic substitution reactions . The methoxy substituent enhances solubility in polar solvents, while the methyl group at position 1 stabilizes the ring structure against degradation.

Synthesis and Manufacturing

The synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves chlorosulfonation of the parent pyrazole derivative. A standardized procedure includes:

  • Starting Material: 4-Methoxy-1-methyl-1H-pyrazole.

  • Reagent: Chlorosulfonic acid (ClSO₃H).

  • Conditions: Reaction at 0–5°C under anhydrous conditions to minimize side reactions.

The mechanism proceeds via electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonyl chloride group at position 5. Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity . Industrial-scale production faces challenges in controlling exothermic reactions and optimizing yields, which currently range from 60–75%.

Reactivity and Functionalization

The sulfonyl chloride moiety in this compound is highly electrophilic, enabling diverse transformations:

Nucleophilic Substitution

Reaction with amines (e.g., 2-phenylethylamine) forms sulfonamide derivatives, a class of compounds with documented pharmacological activity . For example:

C₅H₇ClN₂O₃S+R-NH₂C₅H₇N₂O₃S-NHR+HCl\text{C₅H₇ClN₂O₃S} + \text{R-NH₂} \rightarrow \text{C₅H₇N₂O₃S-NHR} + \text{HCl}

This reaction is typically conducted in dichloromethane with diisopropylethylamine (DIPEA) as a base, achieving yields of 41–78% .

Cross-Coupling Reactions

Future Directions

Ongoing research aims to:

  • Optimize synthetic routes to improve yields and reduce costs.

  • Explore novel derivatives for neurodegenerative and antimicrobial applications.

  • Develop green chemistry protocols using biocatalysts for sulfonamide bond formation .

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